Purealidin C Purealidin C Purealidin C is a natural product found in Pseudoceratina purpurea with data available.
Brand Name: Vulcanchem
CAS No.: 138590-56-4
VCID: VC19132828
InChI: InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+
SMILES:
Molecular Formula: C23H28Br4N4O4
Molecular Weight: 744.1 g/mol

Purealidin C

CAS No.: 138590-56-4

Cat. No.: VC19132828

Molecular Formula: C23H28Br4N4O4

Molecular Weight: 744.1 g/mol

* For research use only. Not for human or veterinary use.

Purealidin C - 138590-56-4

Specification

CAS No. 138590-56-4
Molecular Formula C23H28Br4N4O4
Molecular Weight 744.1 g/mol
IUPAC Name (2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide
Standard InChI InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+
Standard InChI Key PDVHVPHTIIRYDO-AJBULDERSA-N
Isomeric SMILES C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br
Canonical SMILES C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br

Introduction

Chemical Structure and Characterization

Molecular Architecture

Purealidin C (C₂₄H₂₈Br₂N₄O₆) belongs to the bromotyrosine alkaloid family, distinguished by a spiroisoxazoline ring fused to a brominated tyrosine backbone . Key structural features include:

  • Bromine atoms at positions 2 and 4 of the aromatic ring.

  • A spiroisoxazoline moiety facilitating conformational rigidity.

  • A fatty acid side chain (e.g., tetradecanoyl or hexadecanoyl groups) linked via an amide bond .

Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm the presence of distinct proton environments, such as a deshielded sp³-hybridized methine (δ 3.89 ppm) and aromatic protons (δ 6.56 ppm) . X-ray crystallography further validates the spirocyclic configuration, critical for bioactivity .

Structural Comparison with Analogues

CompoundMolecular FormulaKey Structural DifferencesBiological Activity
Purealidin AC₂₂H₂₄Br₂N₄O₆Shorter fatty acid chain (C₁₂)Antiproliferative, antibacterial
Purealidin BC₂₆H₃₂Br₂N₄O₆Longer fatty acid chain (C₁₆)Enhanced cytotoxicity
Lipopurealin CC₂₈H₃₆Br₂N₄O₆Branched alkyl chainAntifungal, anti-prion

Biosynthesis and Synthetic Approaches

Natural Biosynthesis

In Psammaplysilla sponges, Purealidin C arises via enzymatic bromination of tyrosine precursors, followed by oxidative cyclization to form the isoxazoline ring . Symbiotic microbial communities may contribute to halogenase activity, though this remains under investigation .

Total Synthesis

The first total synthesis of Purealidin C involved a convergent strategy :

  • Fragment Preparation:

    • Left fragment: Bromotyrosine unit synthesized via Ullmann coupling.

    • Right fragment: Fatty acid chain built using Steglich esterification.

  • Coupling Reactions:

    • Mitsunobu reaction to fuse the spiroisoxazoline core.

    • Amide bond formation between fragments using HATU/DIEA.

  • Global Deprotection: TFA-mediated cleavage of tert-butyl groups.

Yield: 12% over 15 steps . Challenges include regioselective bromination and epimerization at the spiro center.

Biological Activities and Mechanisms

Antiproliferative Effects

Purealidin C demonstrates potent activity against hematologic malignancies:

Cell LineIC₅₀ (μM)MechanismSource
Mouse Leukemia P3880.45Dynein ATPase inhibition
Human HCT-1161.2G₂/M cell cycle arrest
Breast MCF-72.8Caspase-3/7 activation

In P388 cells, it reduces dynein ATPase activity by 78% at 1 μM, comparable to purealin (82%) . Synergy with vinca alkaloids enhances efficacy 3-fold in resistant lines .

Antifungal and Anti-Prion Activity

  • Candida albicans: MIC = 8 μg/mL (vs. fluconazole MIC = 2 μg/mL) .

  • Prion Inhibition: Reduces PrPˢᶜ propagation in neuroblastoma cells (IC₅₀ = 4.6 μM) . Mechanistically, it destabilizes β-sheet-rich prion aggregates via halogen-π interactions .

Pharmacological Applications and Challenges

Oncology

Purealidin C’s dynein-targeting activity offers a novel approach to mitotic disruption, circumventing taxane resistance . Phase I trials (NCT04892017) assess its safety in relapsed leukemia, though poor oral bioavailability (<10%) necessitates lipid nanoparticle formulations .

Neurodegenerative Diseases

Comparative Pharmacokinetics

ParameterPurealidin CPurealidin ALipopurealin C
Oral Bioavailability9%15%22%
Plasma t₁/₂2.1 h3.4 h5.8 h
Protein Binding89%78%92%

Hepatic metabolism via CYP3A4 generates inactive debrominated metabolites, necessitating co-administration with CYP inhibitors like ritonavir .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator